![molecular formula C13H9N5O2S2 B3018241 N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034404-05-0](/img/structure/B3018241.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that likely belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, typically characterized by the presence of a sulfur atom connected to two oxygen atoms and one nitrogen atom. This class of compounds has been extensively studied for their potential use in various therapeutic areas, including as anticancer, antibacterial, and insecticidal agents.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the use of amines and sulfonyl chlorides or through the reaction of amides with sulfonating agents. In the provided papers, similar sulfonamide compounds were synthesized using different starting materials and reaction conditions. For instance, paper describes the synthesis of novel benzene-sulfonamides with cytotoxic activity, starting from substituted thiazolyl amines and pyridyl benzene-sulfonamides. Paper details the synthesis of various sulfonamides incorporating thiazole and other heterocyclic moieties, starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. Paper reports the synthesis of pyrazole-sulfonamide derivatives from a benzoyl-phenyl-pyrazole precursor. These methods typically involve multiple steps, including condensation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a heterocyclic or aromatic ring. The heterocyclic rings, such as pyrazole, thiazole, and pyridine, contribute to the compound's biological activity by interacting with biological targets. The molecular structure is confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), as mentioned in papers and . These techniques provide information about the functional groups, the framework of the molecule, and its purity.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to synthesize a wide range of derivatives with different biological activities. The papers do not provide specific reactions for this compound, but they do discuss the synthesis and reactivity of related sulfonamide compounds. For example, paper describes the synthesis of sulfonamide-bearing thiazole derivatives, which could involve nucleophilic substitution reactions and the formation of new carbon-nitrogen and carbon-sulfur bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical applications. The papers provided do not detail the physical and chemical properties of the specific compound , but they do report biological activities, which suggest good solubility and stability under physiological conditions, as these are prerequisites for bioactivity. For instance, paper reports significant cytotoxic activity against cancer cell lines, and paper discusses the insecticidal potential against Spodoptera littoralis, indicating that the compounds are biologically active and stable enough to exert their effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been identified as an efficient catalyst for synthesizing various heterocyclic compounds, demonstrating the utility of sulfonamide derivatives in facilitating organic reactions under aqueous and environmentally benign conditions. This highlights the role of sulfonamide compounds in green chemistry and catalysis (Khazaei et al., 2015).
Antimicrobial Activity
Research on sulfonamide-based heterocycles has shown significant antimicrobial properties, with various compounds being synthesized for potential use as antibacterial agents. The synthesis of new heterocycles based on sulfonamide structures has led to compounds with promising antimicrobial activities, suggesting the potential of such compounds in developing new antibiotics or antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Activity
Pyrazole-sulfonamide derivatives have been designed and synthesized, with some showing promising antiproliferative activities against cancer cell lines. This research avenue underscores the potential of sulfonamide derivatives in cancer therapy, highlighting their utility in designing novel anticancer agents (Mert et al., 2014).
Insecticidal Applications
A study on bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrates the application of sulfonamide compounds in agriculture. These compounds showed potent toxic effects, suggesting their utility in pest management strategies (Soliman et al., 2020).
Wirkmechanismus
Target of Action
The compound N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . Other activities include HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligands , and antimicrobial agents .
Mode of Action
Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it is likely that it acts as an antimetabolite in purine biochemical reactions . This means it may interfere with the synthesis of nucleic acids, disrupting the growth and proliferation of cells, particularly rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s interaction with purine biochemical reactions suggests it may affect multiple biochemical pathways. For instance, as an HMG-CoA reductase inhibitor, it could impact cholesterol biosynthesis . As a COX-2 selective inhibitor, it might influence the synthesis of prostaglandins, which are involved in inflammation and pain responses . As an AMP phosphodiesterase inhibitor, it could affect cyclic AMP levels, influencing a variety of cellular processes .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its potential roles as an antimetabolite and inhibitor of various enzymes, it could lead to the disruption of cell growth and proliferation, potentially leading to cell death . This could be particularly effective in the case of cancer cells, which often exhibit rapid and uncontrolled growth .
Eigenschaften
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S2/c19-22(20,12-3-1-2-11-13(12)16-21-15-11)17-9-5-7-18-10(8-9)4-6-14-18/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDMEPOTQCIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC4=CC=NN4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

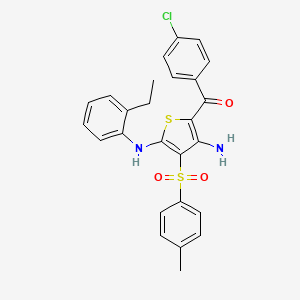

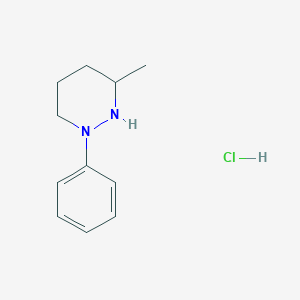
![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)
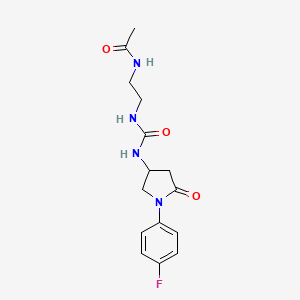

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)
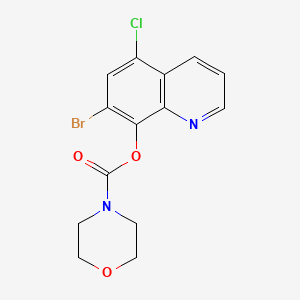
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)
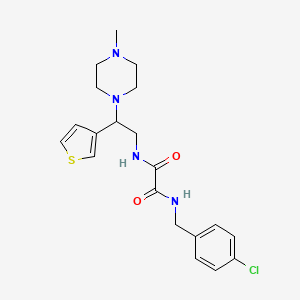

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B3018181.png)